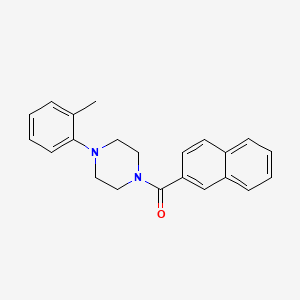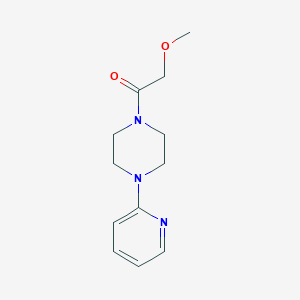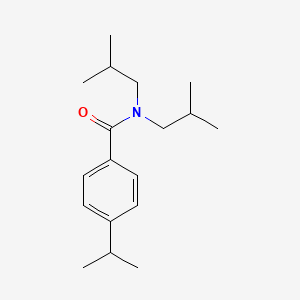![molecular formula C18H17NO3 B5854861 methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)
methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate, also known as MAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is an organic molecule that has been extensively studied for its potential use in cancer treatment. In
作用機序
The mechanism of action of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate involves its ability to inhibit the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, the death of cancer cells. methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have a low affinity for plasma proteins, which may contribute to its ability to penetrate cancer cells. methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has been shown to induce oxidative stress in cancer cells, leading to the activation of cellular signaling pathways that promote cell death.
実験室実験の利点と制限
The advantages of using methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate in lab experiments include its low toxicity and its potential use in cancer treatment. However, methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate is a synthetic compound that may not accurately mimic the effects of natural compounds found in living organisms. Additionally, the synthesis method of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate is complex and may be difficult to reproduce in large quantities.
将来の方向性
There are several future directions for the study of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the combination of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate with other compounds to enhance its anticancer activity. Additionally, the use of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate in combination with other cancer treatments, such as chemotherapy and radiation therapy, should be explored. Finally, the study of the potential use of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be investigated.
Conclusion
In conclusion, methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate is a synthetic compound that has shown promise in the field of medicinal chemistry. Its potential use in cancer treatment and photodynamic therapy has been extensively studied. The synthesis method of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate is complex, and there are advantages and limitations to its use in lab experiments. However, the study of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate's mechanism of action, biochemical and physiological effects, and future directions is crucial for the development of new cancer treatments and the advancement of medicinal chemistry.
合成法
The synthesis of methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate involves a multistep process that begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This compound is then reacted with 4-methylcinnamoyl chloride to form the intermediate, 4-{[3-(4-methylphenyl)acryloyl]amino}benzoic acid. Finally, the intermediate is esterified with methanol to produce methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate.
科学的研究の応用
Methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.
特性
IUPAC Name |
methyl 4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-3-5-14(6-4-13)7-12-17(20)19-16-10-8-15(9-11-16)18(21)22-2/h3-12H,1-2H3,(H,19,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGWZYYPPNPGII-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)


![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B5854866.png)
![1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5854874.png)

![N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)

![2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)